

# The Therapeutic Potential of ADX71441 in Charcot-Marie-Tooth Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Charcot-Marie-Tooth disease type 1A (CMT1A), an inherited demyelinating peripheral neuropathy, is characterized by the overexpression of the PMP22 gene. Currently, there are no approved therapies that target the underlying cause of the disease. This technical guide explores the therapeutic potential of **ADX71441**, a novel, first-in-class, oral positive allosteric modulator (PAM) of the GABA-B receptor, in the context of CMT1A. Preclinical evidence suggests that **ADX71441** can reduce the overexpression of PMP22, offering a promising avenue for disease modification. This document provides a comprehensive overview of the available preclinical data, the proposed mechanism of action, and relevant experimental methodologies to inform further research and development in this area.

# Introduction to ADX71441 and its Rationale in CMT1A

Charcot-Marie-Tooth disease type 1A is an autosomal dominant neuropathy resulting from the duplication of the PMP22 gene, leading to an excess of the PMP22 protein.[1] This overabundance disrupts the normal function of Schwann cells, the myelin-producing cells of the peripheral nervous system, causing demyelination, reduced nerve conduction velocity, muscle weakness, and sensory loss.[1]



**ADX71441** is a positive allosteric modulator of the GABA-B receptor.[1][2][3] Unlike direct agonists like baclofen, PAMs do not activate the receptor themselves but potentiate the effect of the endogenous ligand, GABA.[1][3] This mode of action is hypothesized to offer a more physiological modulation of the receptor, potentially leading to fewer side effects and less tolerance.[1][3]

The scientific rationale for using a GABA-B receptor modulator in CMT1A stems from the discovery that these receptors are expressed on Schwann cells and are involved in the regulation of myelin protein expression.[4][5] Activation of GABA-B receptors in Schwann cells has been shown to reduce the synthesis of several myelin proteins, including PMP22.[5] Therefore, enhancing GABA-B receptor signaling with a PAM like **ADX71441** presents a targeted approach to counteract the PMP22 overexpression central to CMT1A pathology.

## **Preclinical Efficacy of ADX71441**

Note: The following data is derived from press releases by Addex Therapeutics, as peer-reviewed publications of these specific studies are not available at the time of this writing.

Preclinical studies of **ADX71441** were conducted in a transgenic rat model of CMT1A. This model exhibits key features of the human disease, including a 1.6-fold overexpression of PMP22 mRNA, reduced nerve conduction velocity, and decreased grip strength.[3]

## **Quantitative Data on PMP22 mRNA Expression**

A dose-response study was performed to evaluate the effect of orally administered **ADX71441** on PMP22 mRNA levels in the transgenic CMT1A rat model. The results are summarized in the tables below.

Table 1: Effect of ADX71441 on PMP22 mRNA Expression in a 5-Day Study



| Treatment Group | Dose    | Administration  | PMP22 mRNA<br>Expression (Fold<br>Change ± SD) |
|-----------------|---------|-----------------|------------------------------------------------|
| CMT Vehicle     | -       | -               | 1.6 ± 0.19                                     |
| ADX71441        | 1 mg/kg | Once Daily (PO) | 1.48 ± 0.26                                    |
| ADX71441        | 3 mg/kg | Once Daily (PO) | 0.98 ± 0.49                                    |
| ADX71441        | 6 mg/kg | Once Daily (PO) | 0.93 ± 0.35                                    |

Data sourced from Addex Therapeutics press release, October 3, 2013.[3]

Table 2: Comparative Efficacy of ADX71441 and Baclofen on PMP22 mRNA Expression

| Treatment Group | Dose    | Administration   | PMP22 mRNA<br>Expression (Fold<br>Change ± SD) |
|-----------------|---------|------------------|------------------------------------------------|
| Baclofen        | 3 mg/kg | Twice Daily (PO) | 0.91 ± 0.25                                    |
| ADX71441        | 3 mg/kg | Once Daily (PO)  | 0.98 ± 0.49                                    |
| ADX71441        | 6 mg/kg | Once Daily (PO)  | 0.93 ± 0.35                                    |

Data sourced from Addex Therapeutics press release, October 3, 2013.[3]

These data indicate that **ADX71441** dose-dependently reduces PMP22 mRNA overexpression in the CMT1A rat model, with efficacy comparable to the GABA-B agonist baclofen.[3]

## Signaling Pathways and Mechanism of Action Known Signaling Pathway: GABA-B Receptor-Mediated Regulation of PMP22

The proposed mechanism of action of **ADX71441** in Schwann cells involves the potentiation of GABA-B receptor signaling. GABA-B receptors are G-protein coupled receptors that, upon activation, can inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP)



levels. This reduction in cAMP is thought to influence the expression of myelin-related genes, including PMP22.





Click to download full resolution via product page

**Caption:** GABA-B receptor signaling in Schwann cells.

## **Hypothesized Link to mTOR Signaling**

Recent research has indicated a link between PMP22 dosage and the PI3K/Akt/mTOR signaling pathway in Schwann cells. Overexpression of PMP22 in CMT1A models is associated with increased levels of PTEN, a negative regulator of the PI3K/Akt/mTOR pathway, leading to reduced mTOR signaling and subsequent dysmyelination. While a direct experimental link has not been established for **ADX71441**, it is plausible that by reducing PMP22 levels, **ADX71441** could indirectly normalize mTOR pathway activity.





Click to download full resolution via product page

Caption: Hypothesized link of ADX71441 to the mTOR pathway.

## **Experimental Protocols**



Detailed protocols for the specific preclinical studies of **ADX71441** are not publicly available. However, this section outlines standard, published methodologies for key experiments in the transgenic CMT1A rat model, providing a framework for the type of studies conducted.

### **Animal Model**

- Model: Transgenic rat model of CMT1A (e.g., 'CMT rat').
- Genetic Background: Typically Sprague-Dawley.
- Characteristics: These rats carry additional copies of the Pmp22 gene, leading to its
  overexpression. Phenotypically, they exhibit progressive muscle weakness, reduced nerve
  conduction velocities, and peripheral nerve demyelination with onion bulb formation, closely
  mimicking the human CMT1A condition.

### **Drug Administration**

- Compound: ADX71441
- Formulation: Typically suspended in a vehicle such as 1% carboxymethylcellulose (CMC).
- Route of Administration: Oral gavage (PO).
- Dosing Regimen: As per the reported studies, once-daily administration for a specified duration (e.g., 5 days for acute studies, longer for chronic studies).

## **Key Experimental Procedures**



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Addex therapeutics :: Addex and the Charcot-Marie-Tooth Association enter collaboration to advance ADX71441 in Charcot-Marie-Tooth 1A disorder [addextherapeutics.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. Addex therapeutics :: Addex ADX71441 Dose Dependently Reduced PMP22 Expression Comparable to Baclofen in a Pre-Clinical Transgenic Model of Charcot-Marie-Tooth 1A Disease [addextherapeutics.com]
- 4. Frontiers | GABA-B receptors in the PNS have a role in Schwann cells differentiation?
   [frontiersin.org]
- 5. GABAB receptors in Schwann cells influence proliferation and myelin protein expression PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Therapeutic Potential of ADX71441 in Charcot-Marie-Tooth Disease: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15620548#therapeutic-potential-of-adx71441-in-charcot-marie-tooth-disease]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com